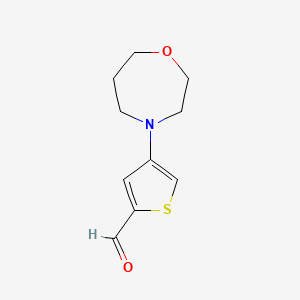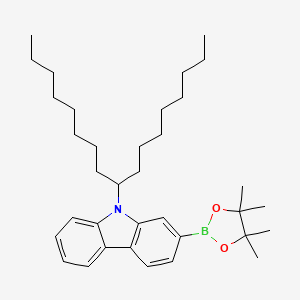
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide is a chiral compound that belongs to the class of pyrrolidine carboxylic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Ethylpyrrolidine-2-carboxylic acid.
Hydrobromide Formation: The carboxylic acid is then reacted with hydrobromic acid to form the hydrobromide salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to handle the bulk quantities of starting materials.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrobromide salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrobromide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide: The enantiomer of the compound with different stereochemistry.
2-Methylpyrrolidine-2-carboxylic acid hydrobromide: A similar compound with a methyl group instead of an ethyl group.
2-Propylpyrrolidine-2-carboxylic acid hydrobromide: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C7H14BrNO2 |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 |
Clave InChI |
SLWYSGLQYYFFBT-FJXQXJEOSA-N |
SMILES isomérico |
CC[C@]1(CCCN1)C(=O)O.Br |
SMILES canónico |
CCC1(CCCN1)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)



![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)
